(2-(tert-Butyl)oxazol-4-yl)methanamine
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Overview
Description
(2-(tert-Butyl)oxazol-4-yl)methanamine is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is part of the oxazoline family, which is known for its diverse applications in pharmaceuticals, industrial chemistry, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)oxazol-4-yl)methanamine typically involves the reaction of ethanolamine with aryl nitriles under catalysis by ruthenium(II) complexes. The reaction is carried out under neat conditions, with quinolinolate ligands enhancing the conversion rate . Another method involves the use of concentrated sulfuric acid as a catalyst, which facilitates the cyclization of amino alcohols and carboxylic acids .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening allows for the identification of optimal catalysts and reaction parameters, ensuring efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing substituted oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Halogenated compounds
Major Products
The major products formed from these reactions include various oxazole and amine derivatives, which are valuable intermediates in pharmaceutical and industrial applications .
Scientific Research Applications
(2-(tert-Butyl)oxazol-4-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal centers in catalytic reactions and facilitating the formation of desired products . In biological systems, it interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-tert-butyl-1,2-oxazol-4-yl)methanamine: Similar in structure but differs in the position of the tert-butyl group.
2,2-Bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propane: A related compound used as a catalyst in asymmetric synthesis.
Uniqueness
(2-(tert-Butyl)oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand in catalytic reactions and its role in the synthesis of biologically active molecules highlight its significance in various fields .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-tert-butyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 |
InChI Key |
ZZDPPHZKLGSTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)CN |
Origin of Product |
United States |
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